molecular formula C17H13BrO3 B2664474 3-(4-Bromophenyl)-6-methoxy-4-methylchromen-2-one CAS No. 331821-35-3

3-(4-Bromophenyl)-6-methoxy-4-methylchromen-2-one

Cat. No.: B2664474
CAS No.: 331821-35-3
M. Wt: 345.192
InChI Key: PIQLFKYAXQZJLI-UHFFFAOYSA-N
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Description

The compound “3-(4-Bromophenyl)-6-methoxy-4-methylchromen-2-one” is a derivative of chromen-2-one, which is a class of compounds known as coumarins. These are characterized by a benzene ring joined to a pyrone (a six-membered ring containing one oxygen atom and a ketone functional group). In this case, the compound has a bromophenyl group at the 3-position, a methoxy group at the 6-position, and a methyl group at the 4-position of the chromen-2-one structure .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the chromen-2-one core, followed by the addition of the various substituents. The bromophenyl group could potentially be added via a Friedel-Crafts acylation, while the methoxy and methyl groups could be added via nucleophilic substitution or alkylation reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar chromen-2-one core, with the various substituents adding complexity to the structure. The presence of the bromine atom, a heavy halogen, could potentially influence the compound’s conformation due to its size and polarizability .


Chemical Reactions Analysis

The compound contains several functional groups that could participate in chemical reactions. The ketone could undergo reactions typical of carbonyl groups, such as nucleophilic addition. The bromine atom could be displaced in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of a bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen. The methoxy group could influence the compound’s solubility, potentially increasing its solubility in polar solvents .

Scientific Research Applications

Antibacterial Properties

Research has identified bromophenol derivatives, including compounds similar to 3-(4-Bromophenyl)-6-methoxy-4-methylchromen-2-one, exhibiting significant antibacterial activities. A study involving bromophenols isolated from the marine red alga Rhodomela confervoides demonstrated notable antibacterial efficacy against various bacterial strains. These compounds, characterized by the presence of bromo and methoxy groups similar to the structure of this compound, suggest potential applications in developing new antibacterial agents (Xu et al., 2003).

Crystal Structural Analysis

The crystal structure of compounds related to this compound, such as metobromuron, has been studied to understand the molecular interactions and structural properties that influence their biological activity and chemical behavior. These analyses provide insights into how substitutions on the phenyl ring, including bromo and methoxy groups, affect the overall molecular conformation and potential reactivity, laying a foundation for designing more effective molecules for various applications (Kang et al., 2015).

High-Performance Liquid Chromatography (HPLC) Applications

The compound has also found utility in the field of analytical chemistry, particularly in the separation of high-molecular-weight isomers through preparative HPLC. Research involving similar bromophenyl compounds demonstrates the effectiveness of HPLC in resolving complex mixtures, which is crucial for the purification of specific compounds for further scientific study or pharmaceutical development (Berg & Mcnair, 1977).

Polymer Solar Cells

In the domain of materials science, derivatives of this compound have been explored for their role in enhancing the performance of polymer solar cells. The addition of functional groups similar to those in the compound to electron acceptors like [6,6]-phenyl-C61-butyric acid methyl ester (PCBM) has shown to improve the power conversion efficiency, open-circuit voltage, and short-circuit current of polymer solar cells. This research paves the way for the development of more efficient and cost-effective solar energy technologies (Jin et al., 2016).

Mechanism of Action

Without specific context, it’s challenging to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. Brominated compounds often have significant biological activity, but predicting the specific activity of a novel compound is a complex task that typically involves extensive experimental study .

Safety and Hazards

As with any chemical compound, handling “3-(4-Bromophenyl)-6-methoxy-4-methylchromen-2-one” would require appropriate safety precautions. The specific hazards would depend on various factors, including the compound’s reactivity and toxicity, which are not provided in the information I found .

Future Directions

The study and application of “3-(4-Bromophenyl)-6-methoxy-4-methylchromen-2-one” could potentially be a fruitful area of research, given the biological activity often exhibited by brominated compounds and coumarins. Future work could involve synthesizing the compound and studying its properties in more detail, as well as investigating its potential uses in fields like medicinal chemistry .

Properties

IUPAC Name

3-(4-bromophenyl)-6-methoxy-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrO3/c1-10-14-9-13(20-2)7-8-15(14)21-17(19)16(10)11-3-5-12(18)6-4-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQLFKYAXQZJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OC)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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